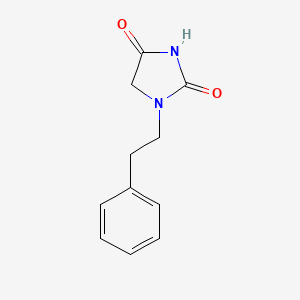

1-(2-Phenylethyl)imidazolidine-2,4-dione

Description

Structure

3D Structure

Properties

CAS No. |

54608-36-5 |

|---|---|

Molecular Formula |

C11H12N2O2 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

1-(2-phenylethyl)imidazolidine-2,4-dione |

InChI |

InChI=1S/C11H12N2O2/c14-10-8-13(11(15)12-10)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,14,15) |

InChI Key |

GDIQVXFGKOCFJX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)NC(=O)N1CCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 2 Phenylethyl Imidazolidine 2,4 Dione and Its Analogs

Established Synthetic Routes to the Imidazolidine-2,4-dione Core

The construction of the fundamental hydantoin (B18101) ring can be achieved through several well-established synthetic methodologies, each offering distinct advantages depending on the desired substitution pattern and available starting materials. srrjournals.comresearchgate.net

A common theme in hydantoin synthesis is the intramolecular cyclization of a linear precursor. One of the most fundamental approaches involves the cyclization of α-ureido acids, which are readily formed from the reaction of α-amino acids with isocyanates or potassium cyanate (B1221674) (the Urech hydantoin synthesis). srrjournals.com The cyclization is typically induced by heating or by treatment with acid or base, leading to the elimination of a water molecule and the formation of the five-membered ring. Similarly, α-ureido amides can be cyclized to their corresponding hydantoins. researchgate.net Efficient cyclization of ureido derivatives formed from α-amino methyl esters and carbamates can be achieved under basic conditions. organic-chemistry.org

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl, followed by dehydration. wikipedia.org While not a primary method for constructing the imidazolidine-2,4-dione core itself, it is a key reaction for modifying the pre-formed ring at the C-5 position. Specifically, the methylene group at C-5 of the hydantoin ring is sufficiently acidic to react with aldehydes and ketones in the presence of a weak base catalyst. ekb.egijsrst.com This reaction yields 5-alkylidene or 5-arylidene hydantoins, which are important intermediates for further functionalization. ekb.egijsrst.com

Table 1: Knoevenagel Condensation for C-5 Derivatization

| Reactant 1 (Hydantoin) | Reactant 2 (Aldehyde) | Catalyst/Conditions | Product |

|---|---|---|---|

| Imidazolidine-2,4-dione | 4-Chlorobenzaldehyde | K₂CO₃, DMF, 70-100 °C | 5-(4-Chlorobenzylidene)imidazolidine-2,4-dione ekb.eg |

| 2,4-Thiazolidinedione (analog) | Aromatic Aldehydes | Tannic Acid, Ethanol, Reflux | 5-Arylidene-2,4-thiazolidinediones ijsrst.com |

The Biltz synthesis, first reported in 1908, is a classic and direct method for preparing 5,5-disubstituted hydantoins. academicjournals.org The reaction involves the condensation of a 1,2-dicarbonyl compound, such as benzil (B1666583), with urea (B33335) in the presence of a base. sphinxsai.com The mechanism often proceeds through a benzilic acid-type rearrangement. sphinxsai.com

Table 2: Comparison of Biltz Synthesis Protocols for Phenytoin (B1677684)

| Protocol | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Conventional Biltz | Benzil, Urea | NaOH, Ethanol, Reflux | ~50% | academicjournals.org |

| Two-Step (Microwave) | 1. Benzil, Thiourea (B124793) 2. H₂O₂ | 1. KOH, DMSO, MW 2. Acetic Acid, DMF | 80% | academicjournals.org |

The use of α-amino acids as starting materials is a powerful strategy for synthesizing hydantoins, particularly for accessing chiral compounds and those substituted at the C-5 position. In the Urech hydantoin synthesis, an α-amino acid is treated with potassium cyanate, followed by acid-catalyzed cyclization of the resulting ureido acid intermediate. srrjournals.com

A more versatile approach involves the reaction of α-amino esters with isocyanates. This method allows for the introduction of a substituent at the N-3 position by selecting the appropriate isocyanate. The reaction proceeds through a condensation/cyclization domino process under mild conditions to yield N,N'-disubstituted hydantoins. nih.gov This strategy can provide 3-substituted, 5-substituted, or 3,5-disubstituted hydantoins in a single step from amino methyl esters and carbamates. srrjournals.comorganic-chemistry.org

Strategies for Regioselective N-Substitution and Derivatization, with Focus on the 2-Phenylethyl Moiety

Introducing a substituent like the 2-phenylethyl group onto a specific nitrogen atom of the hydantoin ring presents a significant regioselectivity challenge. The hydantoin ring has two nucleophilic nitrogen atoms, N-1 (an imide) and N-3 (an amide). The proton on N-3 is more acidic (pKa ≈ 9) than the proton on N-1 (pKa ≈ 11), meaning that under standard basic conditions, deprotonation and subsequent alkylation occur preferentially at the N-3 position. thieme-connect.denih.gov

To achieve N-1 substitution, as required for 1-(2-phenylethyl)imidazolidine-2,4-dione, two main strategies are employed:

Synthesis from a Pre-substituted Precursor: The 2-phenylethyl group can be incorporated into one of the linear precursors before the cyclization step. For instance, N-(2-phenylethyl)glycine could be reacted with potassium cyanate in a Urech-type synthesis. This ensures the substituent is locked into the desired N-1 position upon ring closure.

Direct Regioselective Alkylation: While challenging, direct N-1 alkylation of a pre-formed hydantoin ring is possible under specific conditions. Recent research has shown that the use of specialized potassium bases, such as potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS), in an aprotic solvent like tetrahydrofuran (B95107) (THF) can override the inherent acidity preference and direct alkylation to the N-1 position in good yield. nih.gov This method avoids the need for protection-deprotection strategies and provides a direct route to N-1 substituted products. thieme-connect.denih.gov The choice of base and solvent is critical for controlling the regioselectivity of the reaction. nih.gov

Exploration of Novel Synthetic Approaches and Reaction Optimization

Research in hydantoin synthesis continues to evolve, with a focus on improving efficiency, sustainability, and access to molecular diversity. Several modern approaches have been developed to optimize the synthesis of these important heterocycles.

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly accelerate reactions such as the Biltz synthesis and related condensations, often leading to higher yields and cleaner product profiles in a fraction of the time required for conventional heating. researchgate.netacademicjournals.org

Multicomponent Reactions (MCRs): Reactions like the Bucherer-Bergs synthesis, which combines a carbonyl compound, cyanide, and ammonium (B1175870) carbonate, exemplify the efficiency of MCRs by constructing the hydantoin core in a single pot from simple starting materials. nih.gov The Ugi reaction followed by a cyclization step is another powerful MCR strategy for generating hydantoin libraries. srrjournals.com

Solid-Phase Synthesis: To facilitate the rapid generation of diverse hydantoin libraries for screening purposes, solid-phase synthesis methodologies have been developed. These techniques allow for streamlined purification and automation. researchgate.net

Phase-Transfer Catalysis: A highly efficient and environmentally friendly protocol for the selective C-5 alkylation of hydantoins has been developed using phase-transfer catalysis. This method uses a catalytic amount of tetrabutylammonium (B224687) bromide (TBAB) under mild conditions and is applicable to a wide range of hydantoin precursors and electrophiles. nih.gov

Flow Chemistry: Continuous flow methods offer enhanced control over reaction parameters such as temperature and mixing, leading to improved yields, safety, and scalability for hydantoin synthesis. researchgate.net

These advanced methodologies represent the ongoing effort to refine the synthesis of complex hydantoin derivatives, making them more accessible for chemical and pharmacological research.

One-Pot Synthetic Procedures

One-pot syntheses offer significant advantages by reducing reaction time, minimizing waste, and simplifying purification processes. A prominent one-pot method for synthesizing 5,5-disubstituted imidazolidine-2,4-diones involves the reaction of benzil or its derivatives with urea or thiourea in the presence of a base. neliti.comscirp.org This approach, often a variation of the Biltz synthesis, provides a direct route to the hydantoin core. neliti.com For instance, the condensation of benzil and urea can be achieved in a single step, followed by a benzylic acid rearrangement to yield 5,5-diphenylimidazolidine-2,4-dione (Phenytoin). neliti.combepls.com

Another versatile one-pot strategy for creating highly substituted chiral hydantoins from simple dipeptides has been developed. organic-chemistry.org This method utilizes trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and pyridine (B92270) to mediate the dual activation of an amide and a tert-butyloxycarbonyl (Boc) protecting group, leading to intramolecular cyclization under mild conditions. organic-chemistry.org This process circumvents the need for a separate Boc-deprotection step and has been successfully applied to the synthesis of various biologically active compounds. organic-chemistry.org

The Bucherer-Bergs reaction is another classical one-pot approach for the synthesis of 5,5-disubstituted hydantoins from ketones or aldehydes, potassium cyanide, and ammonium carbonate. This multicomponent reaction provides a straightforward pathway to a wide array of hydantoin derivatives.

Microwave-Assisted Synthesis and Solvent-Free Reaction Conditions

In alignment with the principles of green chemistry, microwave-assisted synthesis and solvent-free reaction conditions have been effectively employed for the preparation of imidazolidine-2,4-diones. scirp.org These techniques often lead to dramatically reduced reaction times, increased yields, and simpler work-up procedures compared to conventional heating methods. scirp.orgnih.gov

A one-pot, solvent-free synthesis of hydantoins and their thio-analogs has been reported by reacting benzils with urea or thiourea derivatives using a strong base and grinding. scirp.org This mechanochemical approach proceeds rapidly, often within minutes, and offers excellent yields and easy purification. scirp.org The key benefits of this methodology are highlighted by its environmental friendliness and operational simplicity. scirp.org

Microwave irradiation has been shown to be a powerful tool for accelerating the synthesis of various heterocyclic compounds, including imidazolidine-2,4-diones. researchgate.netnih.govorganic-chemistry.org For example, the synthesis of 3-substituted 5,5-diphenyl imidazolidine-2,4-dione derivatives has been achieved with high yields using microwave activation. researchgate.net This method not only speeds up the reaction but also often results in cleaner product formation. The application of microwaves provides a uniform and efficient heating method, which can enhance reaction rates and reproducibility. nih.gov

| Reactants | Conditions | Product | Yield (%) | Reference |

| Benzils, Urea/Thiourea | Strong base, Grinding, Solvent-free | 5,5-Disubstituted hydantoins/thiohydantoins | Excellent | scirp.org |

| Dipeptides (Boc-protected) | Tf₂O, Pyridine, CH₂Cl₂ | Highly substituted chiral hydantoins | Up to 86% | organic-chemistry.org |

| Hydrazines, Formamide | Microwave irradiation, 160°C, Catalyst-free | Substituted 1,2,4-triazoles (related heterocycle) | 54-81% | organic-chemistry.org |

Mechanistic Elucidation of Key Chemical Transformations

A thorough understanding of the reaction mechanisms is crucial for optimizing synthetic routes and predicting the outcomes of chemical transformations. For imidazolidine-2,4-diones, several mechanistic aspects have been investigated in detail.

Detailed Reaction Mechanism Studies (e.g., Benzylic Rearrangement)

The Biltz synthesis of phenytoin (5,5-diphenylimidazolidine-2,4-dione) from benzil and urea is a classic example that proceeds through a benzylic acid rearrangement. neliti.com This rearrangement is a 1,2-rearrangement of a 1,2-diketone to form an α-hydroxy carboxylic acid, or in this case, its cyclic ureide analog. wikipedia.orguomustansiriyah.edu.iq

The mechanism begins with the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl groups of benzil, forming a tetrahedral intermediate. uomustansiriyah.edu.iq This is followed by the condensation with urea. The key step involves an intramolecular 1,2-migration of one of the phenyl groups. bepls.com This rearrangement is driven by the formation of a more stable carboxylate-like intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable five-membered hydantoin ring. neliti.com This reaction is typically base-catalyzed and involves the intramolecular cyclization to form a heterocyclic pinacol (B44631) intermediate, which then undergoes a 1,2-phenyl shift. bepls.com The migratory aptitude of different groups has been studied, with aryl groups generally showing a higher tendency to migrate than alkyl groups. wikipedia.org

Investigation of Tautomeric Equilibria and Interconversion Mechanisms

Imidazolidine-2,4-dione and its derivatives can exist in different tautomeric forms. The most common is the keto-enol tautomerism, where a proton can shift between a nitrogen atom and an adjacent carbonyl oxygen. The investigation of these tautomeric equilibria is important as the predominant tautomer can influence the compound's chemical reactivity and biological activity.

Studies on related heterocyclic systems, such as 4,5-dihydroxy-2-imidazolidinones, have utilized dynamic NMR spectroscopy to investigate prototropic tautomerism. nih.gov For 1-(2-benzimidazolyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone, the free-energy barrier for the interconversion of tautomers was determined to be 81 ± 2 kJ mol⁻¹. nih.gov This indicates a rapid equilibrium at room temperature on the NMR timescale. Ab initio calculations on substituted azolidines have also been employed to predict the relative stabilities of different tautomers in both the gas phase and in solution, showing that the amino form is often more stable. researchgate.net For imidazolidine-2,4-diones, the diketo form is generally the most stable tautomer. However, the presence of substituents and the nature of the solvent can influence the position of the tautomeric equilibrium. edu.krd

Studies on Stereoselectivity and Regioselectivity in Synthesis

The synthesis of substituted imidazolidine-2,4-diones often raises questions of stereoselectivity and regioselectivity, particularly when multiple reactive sites are present in the starting materials.

Regioselectivity: In the synthesis of asymmetrically substituted imidazolidinones, controlling the regioselectivity is a key challenge. For instance, the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic C-nucleophiles has been shown to produce 4-(het)arylimidazoldin-2-ones with excellent regioselectivity. nih.gov Quantum chemistry calculations have been used to rationalize the observed regioselectivity, suggesting that the formation of the 4-substituted product is kinetically favored due to a lower activation energy barrier for the transition state leading to this isomer. nih.gov

Computational and Theoretical Chemistry Investigations of 1 2 Phenylethyl Imidazolidine 2,4 Dione and Its Structural Motifs

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecular structures. edu.krd DFT methods are employed to optimize molecular geometry and compute a range of electronic descriptors that govern the molecule's stability, reactivity, and intermolecular interactions. researchgate.netscirp.org

DFT calculations allow for the prediction of key electronic properties by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. scirp.org A larger energy gap suggests higher stability and lower reactivity. scirp.org

For molecules in the imidazolidine-2,4-dione class, DFT calculations at the B3LYP/6-311G(d,p) level or similar basis sets are commonly used to determine these properties. nih.gov The distribution of HOMO and LUMO orbitals reveals the regions of the molecule most likely to be involved in electron transfer processes. In a compound like 1-(2-phenylethyl)imidazolidine-2,4-dione, the HOMO is often localized over the phenyl ring, while the LUMO may be distributed across the imidazolidine-2,4-dione core, indicating that the phenyl group acts as the primary electron donor and the heterocyclic ring as the electron acceptor. Molecular Electrostatic Potential (MEP) maps further identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites, which are crucial for understanding non-covalent interactions with biological targets. researchgate.net

Table 1: Theoretical Electronic Properties of Imidazolidine-2,4-dione Analogs Note: These values are representative for the compound class and are typically calculated using DFT methods. The exact values for this compound would require specific computation.

| Property | Description | Typical Calculated Value Range |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 eV |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -2.0 eV |

| Energy Gap (ΔE) (eV) | Difference between LUMO and HOMO energies (ELUMO − EHOMO) | 4.0 to 5.5 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.0 to 2.75 eV |

| Electronegativity (χ) | The power to attract electrons | 3.0 to 4.5 eV |

| Electrophilicity (ω) | Propensity to accept electrons | 1.5 to 3.0 eV |

DFT calculations are also used to assess the thermodynamic stability of different molecular forms, such as tautomers or conformers. edu.krd For the imidazolidine-2,4-dione ring, keto-enol tautomerism is a possibility. By calculating the total energy of each tautomeric form, the most stable structure can be identified. edu.krd Generally, for the imidazolidine-2,4-dione scaffold, the diketo form is found to be the most energetically favorable. These calculations help confirm the predominant structure of the molecule under physiological conditions, which is essential for understanding its biological function.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, offering insights into its conformational flexibility and interactions with its environment, such as a solvent or a biological receptor. nih.gov

The structural dynamics of this compound are characterized by the flexibility of both the heterocyclic ring and the N-phenylethyl substituent. The five-membered imidazolidine-2,4-dione ring is not perfectly planar and can adopt various envelope or twist conformations. nih.gov The N-phenylethyl group has multiple rotatable bonds, allowing it to explore a wide conformational space. MD simulations can track the fluctuations in bond angles and dihedral angles over time, revealing the preferred conformations and the energy barriers between them. mdpi.com Analysis of the radius of gyration (Rg) during a simulation can indicate the compactness of the molecule over time, showing tendencies to adopt folded or extended conformations. nih.gov Such conformational preferences are critical as they determine the shape of the molecule available for binding to a target protein.

When a ligand like this compound binds to a biological target, MD simulations can be used to analyze the stability and dynamics of the resulting complex. najah.edu These simulations, often run for hundreds of nanoseconds, can confirm whether the initial binding pose predicted by docking studies is stable. najah.edu They provide detailed information on the specific interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking, that stabilize the ligand in the binding site. najah.edu The analysis can reveal which residues of the target protein are key for the interaction and how water molecules may mediate the binding. najah.edu Understanding these dynamic interactions is crucial for explaining the compound's mechanism of action and for designing derivatives with improved affinity and selectivity. unipa.it

Table 2: Potential Ligand-Target Interactions for the Imidazolidine-2,4-dione Scaffold Note: This table lists the types of interactions commonly observed in MD simulations for this class of compounds when bound to a protein target.

| Molecular Moiety | Potential Interaction Type | Interacting Protein Residues (Examples) |

|---|---|---|

| Imidazolidine-2,4-dione Ring (C=O groups) | Hydrogen Bond Acceptor | Arginine (Arg), Lysine (Lys), Serine (Ser) |

| Imidazolidine-2,4-dione Ring (N-H group) | Hydrogen Bond Donor | Aspartate (Asp), Glutamate (Glu), Carbonyl backbone |

| Phenylethyl Group (Phenyl Ring) | Pi-Pi Stacking / Hydrophobic Interaction | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| Phenylethyl Group (Ethyl Linker) | Hydrophobic/Van der Waals Interaction | Leucine (Leu), Valine (Val), Isoleucine (Ile) |

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For classes of compounds like imidazolidine-2,4-dione derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed. nih.gov

These studies begin by aligning a set of structurally related molecules with known biological activities. Then, steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated around each molecule. Statistical methods, such as Partial Least Squares (PLS), are used to build a regression model that connects the variations in these fields to the observed changes in activity. researchgate.net

A robust QSAR model, validated by statistical parameters like q² and r²_pred, can provide valuable insights into the structural features that are either favorable or detrimental to the biological activity. nih.gov For example, the contour maps generated from CoMFA and CoMSIA can highlight specific regions where bulky groups, positive or negative charges, or hydrophobic moieties would enhance the activity. nih.gov This information is invaluable for the rational design of new, more potent derivatives of this compound by suggesting specific modifications to its structure. nih.gov

Table 3: Common Descriptors in QSAR Models for Heterocyclic Compounds Note: These descriptors are frequently used in building QSAR models to predict the biological activity of compounds like this compound.

| Descriptor Type | Example Descriptors | Information Provided |

|---|---|---|

| Topological (2D) | Molecular Weight, LogP, Wiener Index | Size, lipophilicity, and branching of the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO energies | Polarity and electronic reactivity. |

| Steric (3D) | Molar Refractivity, Molecular Volume | Volume and shape of the molecule. |

| Field-Based (3D-QSAR) | CoMFA/CoMSIA fields | Spatial distribution of steric, electrostatic, and hydrophobic properties. |

Development of Predictive Models for Molecular Interactions

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are fundamental tools in computational chemistry for understanding how a molecule's structure relates to its biological activity. For the imidazolidine-2,4-dione class of compounds, these models are crucial for designing novel derivatives with enhanced potency and selectivity. The development of such models typically involves creating a dataset of compounds with known activities and then using statistical methods to correlate these activities with calculated molecular descriptors.

A common approach is the development of 3D-QSAR models using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov For instance, in a study on imidazolidine-2,4-dione derivatives as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key target in type 2 diabetes, both CoMFA and CoMSIA models were successfully generated. nih.gov These models provide contour maps that visualize the spatial regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence biological activity. The CoMSIA model in that study proved to be highly predictive, suggesting that the insights gained could guide the molecular design of new, more effective PTP1B inhibitors based on the imidazolidine-2,4-dione scaffold. nih.gov Such a model could be applied to predict the potential activity of this compound and guide its further optimization.

The robustness of these models is validated through rigorous statistical evaluation, including cross-validation techniques (like leave-one-out) and the calculation of parameters such as the squared correlation coefficient (R²) and the cross-validated correlation coefficient (q²). nih.gov A robust QSAR model for a series of compounds including this compound would enable the prediction of its inhibitory activity and highlight structural features essential for its function. nih.gov

Selection and Calculation of Molecular Descriptors

The foundation of any predictive QSAR model is the selection and calculation of molecular descriptors. These numerical values represent the physicochemical properties of a molecule and are categorized based on their dimensionality (1D, 2D, 3D, and 4D). youtube.com For a molecule like this compound, a range of descriptors would be calculated to capture its electronic, steric, hydrophobic, and topological characteristics.

Quantum chemical methods, particularly Density Functional Theory (DFT), are often employed to calculate electronic descriptors. nih.gov These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and polarizability. nih.govresearchgate.net These descriptors provide insight into the molecule's reactivity and its ability to participate in electronic interactions. Other descriptors can be calculated using specialized software, which can generate hundreds of values representing various molecular features. youtube.com

The selection of the most relevant descriptors is a critical step, often achieved through statistical techniques like multiple linear regression (MLR), to build a QSAR model that is both predictive and easily interpretable. nih.gov

Table 1: Common Molecular Descriptors in QSAR Studies

| Descriptor Category | Examples | Description |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment | Describes the electronic distribution and reactivity of the molecule. |

| Steric | Molecular Weight, Molar Refractivity, Ovality | Relates to the size and shape of the molecule, influencing its fit into a binding site. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the molecule's lipophilicity, affecting its membrane permeability and hydrophobic interactions. |

| Topological | Connectivity Indices, Polar Surface Area (PSA) | Numerical representation of the molecular structure and bonding arrangement. |

| Hydrogen Bonding | Number of H-bond Donors, Number of H-bond Acceptors | Quantifies the potential for forming hydrogen bonds, a key interaction in biological systems. |

Molecular Docking Simulations for Predicting Ligand-Target Interaction Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. journaljpri.com It is an indispensable tool in drug discovery for predicting the binding mode of a ligand, such as this compound, within the active site of a target protein. doaj.orgscienceopen.com The process involves sampling various conformations of the ligand within the binding pocket and scoring them based on a force field to estimate the strength of the interaction.

Studies on related imidazolidine-2,4-dione and thiazolidine-2,4-dione derivatives have utilized docking to elucidate their binding mechanisms against various therapeutic targets. doaj.orgnih.gov For example, docking studies of thiazolidine-2,4-dione derivatives into the active sites of enzymes like Protein Tyrosine Phosphatase 1B (PTP1B) have revealed key interactions, such as hydrogen bonds formed by the dione (B5365651) moiety with active site residues. researchgate.net Similarly, the phenylethyl group of this compound would be expected to engage in hydrophobic interactions within a corresponding pocket of a target protein.

The results of docking simulations provide a detailed 3D model of the ligand-protein complex, which is crucial for understanding the structural basis of its activity and for guiding further structure-based drug design efforts. researchgate.net

Computational Assessment of Binding Affinities

A primary goal of molecular docking and other computational methods is the estimation of a ligand's binding affinity for its target protein. mdpi.com This is typically expressed as a binding energy score (e.g., in kcal/mol), where a more negative value indicates a stronger and more favorable interaction. researchgate.net These scores are calculated by the docking software's scoring function, which approximates the free energy of binding by considering factors like electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation energy. researchgate.net

While these scores are approximations, they are highly useful for ranking different compounds in a virtual screen and prioritizing them for synthesis and experimental testing. For example, in a study of novel thiazolidine-2,4-diones designed as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, docking scores were used to correlate the designed structures with their inhibitory activities. nih.gov The results showed that compounds with better docking scores generally exhibited higher experimental potency.

More rigorous methods for calculating binding free energy, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can also be applied post-docking to refine the affinity predictions.

Table 2: Example Binding Affinities of Related Dione Derivatives from Docking Studies

| Compound Class | Target Protein | Example Binding Affinity (kcal/mol) | Reference |

| Thiazolidine-2,4-dione derivatives | VEGFR-2 | -7.5 to -9.8 | nih.gov |

| Thiazolidine-2,4-dione derivatives | PPARγ | -8.2 to -10.5 | nih.gov |

| Imidazolidine-2,4-dione derivatives | Androgen Receptor | (Varies by derivative) | doaj.org |

Delineation of Key Interaction Hotspots within Theoretical Binding Pockets

Analysis of docking poses allows for the identification of "hotspots"—specific regions within a protein's binding site that contribute disproportionately to the binding free energy. nih.govresearchgate.netcam.ac.uk These hotspots are typically clusters of amino acid residues that form critical interactions with the ligand, such as hydrogen bonds, salt bridges, or extensive hydrophobic contacts. nih.gov

For a ligand like this compound, key interaction hotspots can be delineated by examining its docked conformation:

Hydrogen Bonding: The two carbonyl groups and the N-H group of the imidazolidine-2,4-dione ring are prime candidates for forming hydrogen bonds with amino acid residues like Arginine, Aspartate, or Serine in the active site. researchgate.net

Hydrophobic Interactions: The phenyl ring of the phenylethyl substituent is likely to occupy a hydrophobic pocket, interacting with nonpolar residues such as Phenylalanine, Leucine, or Valine. nih.gov

Computational tools can map these interaction hotspots on the protein surface, revealing which interactions are most crucial for binding. nih.govresearchgate.net Understanding these hotspots is vital for rational drug design, as modifications to a ligand that enhance interactions with these key regions can lead to significant improvements in binding affinity and selectivity. cam.ac.uk

Advanced Crystallographic and Computational Analysis of Solid-Form Landscape for Related Imidazolidinediones

A comprehensive study of nitrofurantoin, furazidin, and dantrolene, all of which contain the imidazolidine-2,4-dione scaffold, combined experimental crystallography with computational analysis to explore their complex solid-form landscapes. researchgate.netchemrxiv.org This research aimed to understand how minor structural changes affect the propensity of these compounds to form different crystal phases. figshare.comchemrxiv.org Such analyses are crucial for controlling the solid-state properties of new drug candidates. The study identified numerous crystalline forms for each compound, highlighting the structural versatility of the imidazolidine-2,4-dione core. chemrxiv.org

Investigating Molecular Packing and Intermolecular Interactions in Crystalline States

The stability of a particular crystal form is determined by the intricate network of intermolecular interactions that dictate the molecular packing. nih.govrsc.org In the crystalline states of imidazolidine-2,4-dione derivatives, hydrogen bonding is a dominant interaction. researchgate.netchemrxiv.org The imidazolidine-2,4-dione ring itself provides both hydrogen bond donors (the N-H groups) and acceptors (the C=O groups), leading to the formation of robust and predictable hydrogen-bonding patterns, such as chains or dimers.

Table 3: Common Intermolecular Interactions in Imidazolidinedione Crystals

| Interaction Type | Description |

| N-H···O=C Hydrogen Bonds | The most prevalent interaction, forming chains and sheets that are fundamental to the crystal packing of imidazolidinediones. |

| C-H···O Interactions | Weaker hydrogen bonds that provide additional stability to the crystal lattice. |

| π-π Stacking | Interactions between aromatic rings (if present as substituents) that contribute to the packing arrangement. |

| van der Waals Forces | Non-specific attractive or repulsive forces between molecules that influence the overall packing density. |

Based on the information available, there is no specific research literature detailing the computational prediction of crystal structures and polymorphism for this compound. Computational studies and crystal structure predictions have been performed on other structurally related imidazolidine-2,4-dione (hydantoin) derivatives, but not on this specific compound. chemrxiv.orgresearchgate.netchemrxiv.org

Therefore, section 3.5.2 cannot be generated with detailed research findings or data tables as requested.

Molecular Interactions and Mechanistic Studies of Biological Target Engagement in Vitro Focus

Exploration of Potential Molecular Targets Based on Structural Features

The structural framework of 1-(2-Phenylethyl)imidazolidine-2,4-dione, which features a hydantoin (B18101) ring substituted with a phenethyl group at the N1 position, suggests potential interactions with a variety of biological targets. The hydantoin moiety itself is a recognized pharmacophore present in numerous clinically utilized drugs, known to engage in hydrogen bonding and other non-covalent interactions. nih.govresearchgate.net The phenethyl group introduces a hydrophobic and aromatic component, which can facilitate binding to hydrophobic pockets within enzymes and receptors.

Enzyme Inhibition Studies

The imidazolidine-2,4-dione scaffold has been investigated for its inhibitory potential against several enzymes. While specific studies on this compound are not extensively documented, research on related derivatives provides insights into its potential enzymatic targets.

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a key regulator in insulin (B600854) signaling pathways, and its inhibition is a therapeutic strategy for type 2 diabetes. jscimedcentral.comnih.gov Various imidazolidine-2,4-dione derivatives have been synthesized and evaluated as PTP1B inhibitors, with some compounds exhibiting potent activities with IC50 values in the low micromolar range. jscimedcentral.com Molecular docking studies suggest that the hydantoin ring can interact with key residues in the active site of PTP1B. nih.govresearchgate.net

Fatty Acid Amide Hydrolase (FAAH): FAAH is responsible for the degradation of endocannabinoids. nih.gov Inhibition of FAAH is a therapeutic target for pain and inflammation. While direct inhibition of FAAH by this compound has not been reported, the structural similarities to other FAAH inhibitors suggest it as a potential, albeit likely modest, candidate for investigation.

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): EGFR and HER2 are receptor tyrosine kinases implicated in cancer. nih.gov Certain 5,5-diphenylimidazolidine-2,4-dione derivatives have shown inhibitory activity against EGFR. nih.govspringernature.com The potential for this compound to inhibit these kinases would likely depend on the specific conformational and electronic requirements of the ATP-binding site.

Receptor Binding and Modulation Studies

The structural motifs of this compound also suggest potential interactions with various receptors.

CB1 Cannabinoid Receptor: The CB1 receptor is a G protein-coupled receptor involved in numerous physiological processes. Studies on 1,3,5-triphenylimidazolidine-2,4-dione derivatives have identified them as inverse agonists of the CB1 receptor. nih.govbiotechniques.com The binding of these compounds is influenced by the substituents on the hydantoin ring, which interact with the receptor's binding pocket. nih.govbiotechniques.com

Androgen Receptor: The androgen receptor is a nuclear receptor that plays a crucial role in prostate cancer. nih.gov The hydantoin scaffold is a core component of nonsteroidal antiandrogens like enzalutamide. nih.govresearchgate.net It is plausible that this compound could exhibit some level of interaction with the androgen receptor, although likely with lower affinity than more complex derivatives.

Serotonin (B10506) Transporter (SERT): SERT is responsible for the reuptake of serotonin from the synaptic cleft. Arylpiperazinylalkyl derivatives of imidazolidine-2,4-dione have been shown to have an affinity for SERT. nih.govnih.govnih.gov The phenethyl group in this compound could potentially interact with hydrophobic regions of the transporter.

Mechanistic Characterization of Ligand-Target Interactions in In Vitro Systems

The characterization of the interaction between this compound and its potential biological targets would involve a variety of in vitro techniques to determine binding kinetics and affinity, as well as to probe the molecular recognition processes.

Biochemical Assay Methodologies for Determining Binding Kinetics and Affinity

Several biochemical assay methodologies could be employed to quantify the binding parameters of this compound with its putative targets.

For enzyme inhibition studies, such as with PTP1B, a common approach is to use a colorimetric assay. This type of assay measures the enzymatic activity by detecting the product of the reaction, which in the case of PTP1B is the dephosphorylation of a substrate. The inhibitory effect of the compound can be quantified by measuring the decrease in product formation in its presence.

For receptor binding assays, such as for the CB1 receptor or the androgen receptor, radioligand binding assays are a standard method. nih.govresearchgate.net These assays involve competing the non-radiolabeled compound (this compound) with a known radiolabeled ligand for binding to the receptor. The amount of radiolabeled ligand displaced is then measured to determine the binding affinity of the test compound.

The following table illustrates the types of data that could be generated from such assays for hypothetical interactions of this compound.

| Target | Assay Type | Parameter | Hypothetical Value |

|---|---|---|---|

| PTP1B | Enzyme Inhibition Assay | IC50 | Data not available |

| CB1 Receptor | Radioligand Binding Assay | Ki | Data not available |

| Androgen Receptor | Competitive Binding Assay | IC50 | Data not available |

| Serotonin Transporter | [3H]-citalopram Binding | Ki | Data not available |

Spectroscopic Techniques for Probing Molecular Recognition

A variety of spectroscopic techniques are invaluable for understanding the molecular details of ligand-target interactions.

Fluorescence Spectroscopy: This technique can be used to monitor changes in the intrinsic fluorescence of a protein (e.g., from tryptophan residues) upon ligand binding. springernature.com Quenching or enhancement of the fluorescence signal can provide information about the binding event and can be used to determine binding constants.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can detect changes in the vibrational modes of a protein upon ligand binding, which can provide insights into conformational changes in the protein's secondary structure. jelsciences.com

Mass Spectrometry (MS): Native mass spectrometry can be used to directly observe the non-covalent complex between a protein and a ligand, confirming the binding stoichiometry. nih.gov Hydrogen/deuterium exchange mass spectrometry (HDX-MS) can identify regions of the protein that become protected from solvent upon ligand binding, thus mapping the binding site. nih.gov

Raman Spectroscopy: This technique can provide detailed information about the molecular vibrations of both the protein and the ligand, and how they are altered upon complex formation. biotechniques.com

Analysis of Key Residue Interactions and Proposed Binding Modes

Computational modeling, such as molecular docking, can provide valuable hypotheses about the binding modes and key residue interactions of this compound with its potential targets. These computational predictions would require experimental validation.

Based on studies of analogous compounds, the following interactions can be proposed:

PTP1B: Molecular docking studies of other imidazolidine-2,4-dione derivatives with PTP1B suggest that the hydantoin ring could form hydrogen bonds with backbone atoms of key residues in the active site, such as those in the P-loop. nih.gov The phenethyl group would likely occupy a hydrophobic pocket adjacent to the active site.

CB1 Cannabinoid Receptor: For the CB1 receptor, the phenethyl group could engage in hydrophobic interactions within the transmembrane helices, while the hydantoin ring could form hydrogen bonds with polar residues. nih.govnih.govresearchgate.net

Androgen Receptor: In the androgen receptor, the hydantoin core of related antagonists is known to form critical hydrogen bonds with residues such as Gln711 and Arg752. frontiersin.orgnih.gov The phenethyl group of this compound would likely be positioned in a hydrophobic region of the ligand-binding pocket.

The following table summarizes potential key residue interactions for this compound with its putative targets, based on computational models of related compounds.

| Target | Potential Interacting Residues | Proposed Interaction Type |

|---|---|---|

| PTP1B | Catalytic site residues (e.g., Arg221, Asp181) | Hydrogen bonding with hydantoin ring |

| CB1 Receptor | Hydrophobic pocket residues | Hydrophobic interaction with phenethyl group |

| Androgen Receptor | Ligand-binding domain residues (e.g., Gln711, Arg752) | Hydrogen bonding with hydantoin ring |

Role of Specific Functional Groups in Mediating Interactions

The specific functional groups of this compound are crucial for its molecular recognition and binding affinity.

Imidazolidine-2,4-dione Core: Also known as a hydantoin ring, this five-membered heterocyclic system is a prominent scaffold in medicinal chemistry due to its versatile interaction capabilities. researchgate.netnih.gov The two carbonyl groups (C=O) on the ring are potent hydrogen bond acceptors, while the nitrogen atoms (N-H) can act as hydrogen bond donors. nih.gov This dual functionality allows the core to form strong, directional hydrogen bonds with amino acid residues in a protein's active site, anchoring the molecule in a specific orientation. The synthesis of various heterocyclic 2,4-imidazolidinones has been studied extensively because of their important pharmacological properties. nih.gov

Phenylethyl Group: This substituent at the N-1 position consists of a flexible two-carbon linker and a terminal phenyl ring.

Phenyl Ring: The aromatic phenyl ring is critical for establishing hydrophobic and van der Waals interactions with nonpolar regions of a binding pocket. It can also participate in more specific non-covalent interactions, such as π-π stacking with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. lookchem.com

Ethyl Linker: The ethyl chain provides rotational flexibility, allowing the phenyl group to adopt an optimal position within the binding site to maximize its interactions.

These functional groups collectively enable the compound to engage with a variety of biological targets, with the hydantoin core often providing the primary anchoring interactions and the phenylethyl substituent conferring additional affinity and selectivity.

Conformational Changes Induced Upon Binding

The interaction between a small molecule and its protein target is a dynamic process that frequently involves conformational adjustments in both partners, a concept known as "induced fit". nih.govmdpi.com While crystallographic or NMR spectroscopic data for this compound bound to a target are not publicly available, the principles of ligand-induced conformational changes are well-established for its structural class.

Upon binding, the flexible phenylethyl side chain can rotate to fit within a hydrophobic pocket, while the protein target may undergo subtle or significant structural changes. These can range from minor adjustments in amino acid side-chain rotamers to larger-scale movements of entire loops or domains to better accommodate the ligand. nih.gov For other imidazolidine-2,4-dione derivatives, computational methods like molecular dynamics simulations have been employed to predict the most probable binding poses and understand the dynamic interplay between the inhibitor and its target, such as protein tyrosine phosphatase-1B (PTP1B). nih.gov Such studies reveal that the stability of the ligand-protein complex is often dependent on these mutual conformational adaptations.

Investigation of Cellular Pathway Modulation in Defined In Vitro Cell Line Models

The biological effects of compounds are frequently investigated using in vitro cell line models, which allow for the controlled study of cellular responses and the dissection of molecular signaling pathways. uchicago.edu Although studies specifically detailing the cellular effects of this compound are not prominent in the available literature, research on analogous compounds provides a framework for the types of assays and pathway analyses that are typically conducted.

Cellular Assays for Biological Response Analysis (without clinical outcomes)

A variety of cellular assays are utilized to quantify the biological response to imidazolidine-2,4-dione derivatives. These assays measure endpoints such as cell viability, proliferation, and cytotoxicity without assessing clinical outcomes.

One of the most common methods is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric technique that measures the metabolic activity of cells as an indicator of their viability. wisdomlib.org Numerous imidazolidine-2,4-dione derivatives have been evaluated using this and similar assays against various cancer cell lines to determine their anti-proliferative potential. doi.orgresearchgate.net For instance, derivatives have shown activity against breast (MCF-7), liver (HepG2), and colon (Caco-2) cancer cell lines. nih.govresearchgate.netnih.gov

Table 1: Examples of In Vitro Anti-proliferative Activity of Various Imidazolidine-2,4-dione and Related Derivatives

| Compound Derivative Class | Cell Line | Assay Type | Measured Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Imidazolidine-2,4-dione Derivative (3e) | MCF-7 (Breast Cancer) | Cytotoxicity Assay | 20.4 µg/mL | doi.orgresearchgate.net |

| Thiazolidine-2,4-dione Hybrid (8a) | Caco-2 (Colon Cancer) | MTT Assay | 9 µM | nih.gov |

| Thiazolidine-2,4-dione Hybrid (8b) | HepG-2 (Liver Cancer) | MTT Assay | 60 µM | nih.gov |

| 5-benzylidenethiazolidine-2,4-dione (22) | MCF-7 (Breast Cancer) | MTT Assay | 1.21 µM | nih.gov |

Molecular Signaling Pathway Analysis in Cell Culture

Beyond measuring general cellular responses, researchers investigate how these compounds modulate specific molecular signaling pathways. nih.gov The imidazolidine-2,4-dione scaffold is a component of molecules designed to interact with key nodes in cellular signaling cascades. researchgate.net

For example, certain derivatives have been designed as selective inhibitors of protein tyrosine phosphatase-1B (PTP1B), a critical negative regulator of both insulin and leptin signaling pathways. nih.gov In a cell culture context, the effect of such an inhibitor could be analyzed by treating cells (e.g., hepatocytes or adipocytes) and then measuring the phosphorylation status of downstream proteins like the insulin receptor or Akt via Western blot to confirm pathway modulation.

In other cases, related heterocyclic structures like thiazolidine-2,4-diones have been developed as potent inhibitors of VEGFR-2, a receptor tyrosine kinase that is a primary mediator of angiogenesis. nih.gov In vitro analysis in human umbilical vein endothelial cells (HUVECs) could involve assessing the inhibition of VEGF-induced cell proliferation, migration, and tube formation. At the molecular level, techniques like quantitative PCR (qPCR) or reporter gene assays could be used to measure changes in the expression of genes downstream of the VEGFR-2 signaling pathway. nih.govresearchgate.net These approaches help to elucidate the precise mechanism by which a compound exerts its biological effect at the molecular and cellular levels. mdpi.com

Structure Activity Relationship Sar Studies for Scaffold Optimization and Chemical Probe Development

Systematic Design and Synthesis of Structural Analogs Around the 1-(2-Phenylethyl)imidazolidine-2,4-dione Scaffold

The development of analogs based on the this compound scaffold involves strategic modifications at several key positions to explore the chemical space and understand the structural requirements for biological activity. The synthesis of such derivatives typically follows established routes for hydantoin (B18101) chemistry, which are versatile and allow for a high degree of structural diversity. researchgate.netacs.org

Common synthetic strategies often begin with the corresponding amino acid, in this case, a derivative of β-phenylalanine, which can react with isocyanates or isothiocyanates to form the hydantoin ring. nih.govresearchgate.net Alternatively, the Bucherer-Bergs reaction or related multi-component reactions provide efficient access to 5-substituted hydantoins. Modifications can be systematically introduced at three primary locations:

The Phenylethyl Moiety (N-1 position): The phenyl ring of the phenylethyl group is a prime target for substitution. Analogs can be synthesized by introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at the ortho, meta, or para positions of the phenyl ring. This allows for the exploration of electronic and steric effects. Furthermore, the ethyl linker can be elongated, shortened, or rigidified to probe the optimal distance and conformation for target interaction.

The Hydantoin Ring (N-3 and C-5 positions): The N-3 position of the imidazolidine-2,4-dione ring possesses a proton that can be substituted with various alkyl or aryl groups, influencing the molecule's hydrogen-bonding capacity and lipophilicity. nih.gov The C-5 position can also be substituted with one or two groups, which can significantly impact stereochemistry and interactions with biological targets. researchgate.net

Bioisosteric Replacement: The core scaffold itself can be modified. For instance, the hydantoin ring can be replaced with related five-membered heterocyclic scaffolds like thiazolidine-2,4-dione to investigate the role of the heteroatoms in biological activity. nih.govnih.gov Similarly, one of the carbonyl oxygens can be replaced with a sulfur atom to yield a thiohydantoin, altering the electronic properties and hydrogen-bonding capabilities of the molecule. nih.gov

These synthetic campaigns yield focused libraries of analogs, which are then subjected to biological screening to build a comprehensive structure-activity relationship profile.

Correlation Between Structural Modifications and Observed Molecular/Biochemical Activities

By systematically altering the structure of the this compound scaffold and assessing the corresponding changes in biological activity, a detailed SAR can be established. This relationship provides critical insights into how specific structural features govern the molecule's interaction with its biological target.

The electronic properties of substituents introduced onto the phenyl ring of the phenylethyl group can profoundly affect binding affinity and activity. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the charge distribution across the molecule, which can influence electrostatic interactions, hydrogen bonds, and π-π stacking with the target protein.

For related heterocyclic scaffolds, studies have shown that the introduction of EWGs, such as nitro (NO₂) or halogen (Cl, F) groups, can enhance potency. For example, in a series of thiazolidine-2,4-dione derivatives, compounds featuring EWGs generally displayed lower IC₅₀ values, indicating higher potency. mdpi.com This suggests that a lower electron density in the aromatic ring might be favorable for certain receptor interactions. Conversely, the introduction of oxygen-containing substituents, which can act as electron-withdrawing through induction but also as hydrogen bond acceptors, has been shown to be critical for the activity of some hydantoin derivatives against enzymes like α-glucosidase. nih.gov

| Substituent (R) on Phenyl Ring | General Electronic Effect | Potential Impact on Activity (Based on related scaffolds) | Example from Literature (Scaffold) |

|---|---|---|---|

| -Cl, -F (Halogens) | Electron-Withdrawing (Inductive) | Often increases potency and metabolic stability. mdpi.comresearchgate.net | Thiazolidine-2,4-dione mdpi.com |

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Can significantly enhance binding affinity. researchgate.net | Imidazolidine-2,4-dione researchgate.net |

| -OCH₃ (Methoxy) | Electron-Donating (Resonance), Electron-Withdrawing (Inductive) | Can modulate potency and selectivity; may act as H-bond acceptor. nih.govukm.my | Hydantoin nih.gov |

| -CH₃ (Methyl) | Weakly Electron-Donating | Effect is variable; can provide favorable hydrophobic interactions or cause steric hindrance. nih.gov | Hydantoin nih.gov |

The specific placement (regiochemistry) and size (steric bulk) of substituents are as crucial as their electronic nature. The position of a substituent on the phenyl ring dictates its spatial orientation within a binding pocket, determining whether it can form productive interactions or cause steric clashes.

Studies on hydantoin and thiazolidine-2,4-dione analogs frequently reveal a strong preference for substitution at specific positions. For instance, SAR studies on α-glucosidase inhibitors showed that the activity was highly dependent on having methoxy (B1213986) or dioxole substituents at the C3 and C4 positions of a phenyl ring. nih.gov In another study of Bcl-2 inhibitors, a methyl group in the para position was found to be unfavorable for activity compared to the unsubstituted analog, suggesting a potential steric clash in the binding site. researchgate.net The introduction of bulky groups can restrict the conformational freedom of the phenylethyl side chain, which may be beneficial if it pre-organizes the molecule into a bioactive conformation but detrimental if it prevents the molecule from adopting the necessary shape to bind its target.

| Modification Type | Description | Observed Impact in Related Scaffolds | Potential Rationale |

|---|---|---|---|

| Positional Isomerism (ortho, meta, para) | Changing the substituent position on the phenyl ring. | Activity can vary dramatically. For nitrostyrylthiazolidine-2,4-diones, a meta-nitro group conferred the best antileishmanial activity. mdpi.com | Optimal positioning to interact with specific sub-pockets (hydrophobic, polar) of the target binding site. |

| Steric Bulk | Increasing the size of the substituent (e.g., -H to -CH₃ to -C(CH₃)₃). | Can either increase activity through enhanced hydrophobic interactions or decrease it due to steric hindrance. | The size and shape of the binding pocket accommodate groups of a specific size. |

| N-3 Substitution | Adding alkyl or aryl groups to the N-3 position of the hydantoin ring. | Can alter agonist/antagonist function in androgen receptor modulators. nih.gov Free N-3 hydrogen can be essential for some kinase inhibitory effects. ukm.my | N-3 position often involved in key hydrogen bonding interactions with the protein backbone. |

Pharmacophore Modeling and Lead Optimization Strategies at a Pre-Clinical Research Level

Pharmacophore modeling is a powerful computational tool used to distill the SAR data into a three-dimensional representation of the essential molecular features required for biological activity. For a molecule like this compound, a hypothetical pharmacophore model would likely include:

A Hydrophobic/Aromatic Feature: Represented by the phenyl ring, crucial for engaging with nonpolar pockets in the target protein.

Hydrogen Bond Acceptors (HBA): The two carbonyl oxygens (at C-2 and C-4) of the hydantoin ring are strong HBAs.

A Hydrogen Bond Donor (HBD): The N-H group at the N-3 position of the hydantoin ring can act as an HBD.

This model serves as a template for lead optimization. Pre-clinical strategies aim to refine the lead compound's properties by:

Affinity Enhancement: Modifying the scaffold to better match the pharmacophore features. For example, if docking studies suggest an empty hydrophobic pocket near the phenyl ring, analogs with small, lipophilic substituents at the appropriate position would be synthesized.

Selectivity Improvement: If the compound inhibits multiple targets, modifications are made to exploit differences between the binding sites. For instance, designing derivatives that introduce steric bulk to clash with the binding site of an off-target protein but fit comfortably into the desired target. nih.gov

Improving Physicochemical Properties: Adjusting the structure to enhance properties like solubility, cell permeability, and metabolic stability (ADMET properties), which are critical for in vivo efficacy. nih.gov

This iterative cycle of design, synthesis, and testing, guided by pharmacophore and molecular docking models, is central to optimizing a lead compound for further pre-clinical development. nih.gov

Rational Design Principles Derived from SAR for Future Chemical Probe Development

The comprehensive SAR data and validated pharmacophore models provide the foundation for the rational design of chemical probes. rsc.org These probes are specialized tools designed to study biological systems by selectively interacting with a specific target. Key design principles derived from SAR include:

Identification of a Non-Essential Position for Linker Attachment: SAR studies reveal which parts of the molecule are sensitive to modification and which are tolerant. A position where various substituents can be added without losing biological activity is an ideal attachment point for a linker, which can then be connected to a reporter tag (e.g., a fluorophore, biotin) or an affinity resin. nih.gov For the this compound scaffold, this might be the para position of the phenyl ring, assuming it is not critical for binding.

Maximizing Affinity and Selectivity: A chemical probe must be highly potent and selective to ensure that it reports on the activity of its intended target with minimal off-target effects. The SAR data directly guides the structural modifications needed to achieve this.

Bio-orthogonality: The functional group used to attach a reporter tag must be bio-orthogonal, meaning it will not react with other molecules in the biological system. This ensures the probe's integrity and function.

Minimal Perturbation: The addition of the linker and tag should cause minimal perturbation to the parent molecule's ability to bind its target. The length and chemical nature of the linker are optimized based on structural knowledge of the target binding site.

By applying these principles, the this compound scaffold can be transformed from a simple bioactive molecule into a sophisticated chemical probe for target validation, imaging, and studying complex biological pathways. rsc.org

Advanced Methodologies and Analytical Techniques in Research of Imidazolidine 2,4 Dione Derivatives

Development of High-Throughput Synthesis and Screening Methodologies for Imidazolidinedione Libraries

The demand for large and diverse collections of imidazolidine-2,4-dione derivatives for biological screening has driven the development of high-throughput synthesis (HTS) and screening methodologies. These strategies allow for the rapid generation and evaluation of extensive compound libraries, significantly accelerating the drug discovery process.

High-Throughput Synthesis:

Multi-component reactions (MCRs) have emerged as a powerful tool for the efficient construction of imidazolidinedione libraries. MCRs involve the combination of three or more reactants in a single step to form a complex product, offering advantages in terms of time and resource efficiency. mdpi.com Pseudo-multicomponent reactions (pseudo-MCRs) further enhance synthetic diversity by allowing components to participate in multiple reaction steps. mdpi.com These approaches facilitate the automated synthesis of large compound libraries in formats such as the 1536-well plate, enabling the creation of vast and diverse chemical spaces for screening. rug.nl For instance, a facile approach to the synthesis of related heterocyclic systems has been reported using a resin-bound cyclic thiourea (B124793), demonstrating the adaptability of solid-phase synthesis to HTS. nih.gov

High-Throughput Screening:

Once synthesized, these libraries are subjected to high-throughput screening (HTS) to identify compounds with desired biological activities. A variety of screening assays are employed, often tailored to the specific therapeutic target. Common methods include:

Cell-based assays: These assays assess the effect of compounds on whole cells. Techniques like the tetrazolium reduction assay or resazurine assay measure cell viability and metabolic activity to identify cytotoxic or cytostatic agents. nih.gov

Biochemical assays: These assays evaluate the direct interaction of compounds with a specific molecular target, such as an enzyme or receptor. For example, imidazolidine-2,4-dione derivatives have been screened for their inhibitory activity against protein tyrosine phosphatase-1B (PTP1B), a target for type 2 diabetes and obesity. nih.gov

Antimicrobial susceptibility testing: Methods like the agar disk-diffusion and broth microdilution are used to screen for antibacterial and antifungal activity. nih.gov

The integration of automated synthesis platforms with HTS allows for the rapid exploration of structure-activity relationships (SAR), guiding the optimization of lead compounds.

Application of Advanced Spectroscopic Techniques for Detailed Structural and Mechanistic Investigations

Advanced spectroscopic techniques are indispensable for the unambiguous structural characterization of imidazolidine-2,4-dione derivatives and for investigating reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) is routinely used to elucidate the fundamental structure of newly synthesized compounds. nih.govresearchgate.net For instance, in the ¹H-NMR spectra of various imidazolidine-2,4-dione derivatives, characteristic signals for the benzene ring hydrogens and other substituents can be readily identified. nih.gov 2D-NMR techniques, such as COSY and HSQC, provide further insights into the connectivity of atoms within the molecule, which is crucial for complex structures. mdpi.com Solid-state NMR has also been applied to study the structure of imidazolidine (B613845) derivatives in the solid phase, providing information that complements solution-state data. amanote.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy, confirming its molecular formula. mdpi.com It is also invaluable for reaction monitoring, allowing for the real-time tracking of reactants, intermediates, and products. mdpi.comnih.gov Techniques like Parallel Reaction Monitoring (PRM), performed on high-resolution mass spectrometers, offer high specificity and selectivity for targeted quantification. mdpi.combiorxiv.orgresearchgate.net The fragmentation patterns observed in mass spectra can also provide valuable structural information. nih.govmdpi.com

The data obtained from these spectroscopic methods are often complementary, and their combined use provides a comprehensive understanding of the chemical structures and transformations of imidazolidine-2,4-dione derivatives.

X-ray Crystallography of Ligand-Protein Complexes to Elucidate Atomic-Level Binding Modes

X-ray crystallography is a pivotal technique for visualizing the three-dimensional structure of molecules at the atomic level. In the context of drug discovery, determining the crystal structure of a ligand, such as an imidazolidine-2,4-dione derivative, bound to its protein target provides invaluable insights into the binding mode. mdpi.com

This technique allows researchers to:

Identify key interactions: Observe the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern ligand binding.

Understand structure-activity relationships (SAR): Correlate the structural features of a ligand with its binding affinity and biological activity.

Guide rational drug design: Use the detailed structural information to design new analogs with improved potency and selectivity.

For example, the crystal structures of the endothelin receptor A (ERAP1) in complex with inhibitors have revealed the conformational changes that occur upon ligand binding. peakproteins.com While specific crystal structures for 1-(2-Phenylethyl)imidazolidine-2,4-dione complexed with a protein target are not detailed in the provided search results, the general applicability of this technique to the broader class of imidazolidine-2,4-diones is well-established in structure-based drug design. mdpi.com

Bioanalytical Techniques for In Vitro Activity Assessment

A suite of bioanalytical techniques is employed to quantify the binding affinity and thermodynamics of imidazolidine-2,4-dione derivatives to their biological targets.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures molecular interactions in real-time. harvard.edunih.gov One molecule (the ligand) is immobilized on a sensor chip, and the binding of the other molecule (the analyte, e.g., an imidazolidine-2,4-dione derivative) is detected as a change in the refractive index at the sensor surface. harvard.eduwikipedia.org SPR experiments can determine key kinetic parameters, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. harvard.edu The combination of SPR with mass spectrometry (SPR-MS) can provide both kinetic and structural information about target-ligand interactions. nih.gov

Isothermal Titration Calorimetry (ITC): ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. wikipedia.orgharvard.edu It is considered the gold standard for characterizing binding thermodynamics as it can determine the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction in a single experiment. wikipedia.orgkhanacademy.orgnih.gov This comprehensive thermodynamic profile provides a deeper understanding of the driving forces behind molecular recognition.

These techniques are crucial for validating potential drug candidates and for understanding the molecular basis of their biological activity.

Chromatographic and Separation Techniques for Reaction Monitoring and Purity Assessment

Chromatographic techniques are fundamental for both monitoring the progress of chemical reactions and for assessing the purity of the final products. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used for the qualitative monitoring of reactions. It allows for the quick separation of components in a mixture, providing a visual indication of the consumption of starting materials and the formation of products. ajchem-a.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the qualitative and quantitative analysis of reaction mixtures and for the purification of compounds. tricliniclabs.com It offers high resolution and sensitivity, making it ideal for determining the purity of synthesized imidazolidine-2,4-dione derivatives. nih.gov Different HPLC modes, such as reversed-phase HPLC, are commonly employed. mdpi.com

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. tricliniclabs.com While less common for imidazolidine-2,4-dione derivatives themselves, it can be used for the analysis of volatile starting materials or byproducts.

Other Chromatographic Techniques: Techniques such as column chromatography are essential for the purification of synthesized compounds on a preparative scale. nih.gov Hydrophilic interaction chromatography (HILIC) can be used for the separation of polar compounds that are poorly retained in reversed-phase chromatography. chromatographytoday.com

The appropriate choice of chromatographic technique depends on the specific properties of the compounds being analyzed and the goals of the analysis, whether it be reaction monitoring, purity assessment, or purification.

Emerging Research Perspectives and Future Directions

Potential for Developing Novel Chemical Probes and Research Tools Utilizing the Imidazolidine-2,4-dione Scaffold

The structural attributes of the imidazolidine-2,4-dione scaffold make it an exceptional platform for the design of novel chemical probes and research tools. Chemical probes are small molecules designed to selectively interact with biological targets like proteins, enabling the study of their functions in complex biological systems. The hydantoin (B18101) core provides a rigid and synthetically accessible framework that can be systematically modified to optimize potency, selectivity, and functionality. researchgate.net

One of the most significant applications is in the development of selective enzyme inhibitors. By modifying the substituents on the hydantoin ring, researchers can fine-tune the interactions with the active site of a target enzyme. Derivatives of the imidazolidine-2,4-dione scaffold have been successfully developed as inhibitors for a range of enzymes implicated in various diseases, demonstrating the scaffold's broad utility as a research tool to probe enzymatic function. nih.govresearchgate.netacs.org

Table 1: Examples of Enzyme Classes Targeted by Imidazolidine-2,4-dione Derivatives

| Enzyme Class | Specific Target Examples | Therapeutic Area |

|---|---|---|

| Protein Kinases | EGFR, HER2 | Oncology |

| Hydrolases | Fatty Acid Amide Hydrolase (FAAH) | Neurology, Inflammation |

| Protein Tyrosine Phosphatases | PTP1B | Diabetes, Obesity |

Furthermore, the scaffold's potential extends to the creation of more sophisticated research tools. For instance, functional groups can be introduced to attach reporter tags, such as fluorophores for cellular imaging or biotin (B1667282) for proteomic studies. mdpi.com A biotinylated probe based on the 1-(2-Phenylethyl)imidazolidine-2,4-dione structure could be used for affinity purification-mass spectrometry to identify its cellular binding partners. Similarly, incorporating a fluorescent dye would allow for the visualization of the probe's subcellular localization and its interaction with targets in living cells.

The hydantoin core has also been employed to create peptidomimetics, which are compounds that mimic the secondary structures of peptides, such as β-turns. uni-muenchen.de These peptidomimetics can be used as probes to study and disrupt protein-protein interactions, which are fundamental to many cellular processes but are notoriously difficult to target with traditional small molecules.

Challenges and Opportunities in Advanced Synthetic Methodologies for Complex Derivatives

While the synthesis of simple hydantoins is well-established, the creation of complex and functionally diverse derivatives presents both challenges and opportunities for innovation in synthetic chemistry.

Challenges:

Stereocontrol: A primary challenge is the control of stereochemistry at the C-5 position of the hydantoin ring. Many classical methods, such as the Bucherer-Bergs reaction, produce racemic mixtures. bldpharm.com Developing general and efficient enantioselective methods is crucial, as the biological activity of chiral hydantoins is often dependent on a single enantiomer.

Regioselectivity: The hydantoin ring has two nitrogen atoms (N-1 and N-3) that can be substituted. Achieving selective substitution at one nitrogen over the other requires careful selection of protecting groups and reaction conditions, which can add complexity to synthetic routes. mdpi.com

Opportunities in Advanced Synthetic Methodologies:

Flow Chemistry: Continuous flow chemistry offers a promising alternative to traditional batch synthesis. nih.govresearchgate.netresearchgate.net It allows for precise control over reaction parameters such as temperature and pressure, leading to higher yields, reduced reaction times, and improved safety, especially when handling hazardous intermediates. The Bucherer-Bergs reaction, for example, has been successfully adapted to a pilot-scale flow process. researchgate.netresearchgate.net

Table 2: Comparison of Batch vs. Flow Synthesis for the Bucherer-Bergs Reaction

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Often long (hours to days) | Significantly reduced (minutes) |

| Yields | Variable, often suboptimal | Generally high and consistent |

| Safety | Handling of cyanide and high pressures can be hazardous | Improved safety through enclosed systems and smaller reaction volumes |

| Scalability | Difficult to scale up | Readily scalable by extending operation time |

Multicomponent Reactions (MCRs): MCRs, such as the Ugi reaction followed by cyclization, provide a highly efficient pathway to complex hydantoin derivatives in a single step. rsc.org These reactions increase synthetic efficiency by combining multiple starting materials in one pot, rapidly generating molecular diversity.

Green Chemistry: Sustainable methods are gaining traction. Mechanochemical synthesis, which uses mechanical force instead of solvents to drive reactions, and the use of environmentally benign deep eutectic solvents are being explored for hydantoin synthesis. nih.govjddtonline.info

Solid-Phase Synthesis: For the rapid generation of large libraries of hydantoin derivatives for screening purposes, solid-phase synthesis is a powerful tool. researchgate.net By anchoring the hydantoin scaffold to a resin, chemists can efficiently perform sequential reactions and purifications, accelerating the discovery of new bioactive compounds.

Integration of Cutting-Edge Computational Techniques for De Novo Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery and molecular design, enabling the rational design and optimization of novel compounds based on the imidazolidine-2,4-dione scaffold.